molecular formula C20H16N2O B11834510 2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one CAS No. 62376-92-5

2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B11834510
CAS No.: 62376-92-5
M. Wt: 300.4 g/mol
InChI Key: YMUBYJSIYFEIHQ-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.

    Methylation: The final step involves the methylation of the quinazolinone core at the 2 and 8 positions using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethylquinazolin-4(3H)-one: Lacks the naphthalen-1-yl group.

    3-(Naphthalen-1-yl)quinazolin-4(3H)-one: Lacks the methyl groups at positions 2 and 8.

Uniqueness

2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is unique due to the presence of both the naphthalen-1-yl group and the methyl groups at positions 2 and 8, which may confer distinct chemical and biological properties.

Properties

CAS No.

62376-92-5

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2,8-dimethyl-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C20H16N2O/c1-13-7-5-11-17-19(13)21-14(2)22(20(17)23)18-12-6-9-15-8-3-4-10-16(15)18/h3-12H,1-2H3

InChI Key

YMUBYJSIYFEIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(=N2)C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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